molecular formula C21H24N4O5S B2434863 4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-N-(3,4,5-trimethoxyphenyl)piperidine-1-carboxamide CAS No. 1105210-72-7

4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-N-(3,4,5-trimethoxyphenyl)piperidine-1-carboxamide

Cat. No.: B2434863
CAS No.: 1105210-72-7
M. Wt: 444.51
InChI Key: HYKVUAXIJFCQFE-UHFFFAOYSA-N
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Description

4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-N-(3,4,5-trimethoxyphenyl)piperidine-1-carboxamide is a complex organic compound that belongs to the class of thiadiazole derivatives. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-N-(3,4,5-trimethoxyphenyl)piperidine-1-carboxamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting a suitable thiosemicarbazide with a carboxylic acid derivative under acidic conditions.

    Furan Ring Introduction: The furan ring is introduced via a cyclization reaction involving a suitable precursor.

    Piperidine Ring Formation: The piperidine ring is formed through a cyclization reaction involving a suitable amine and a carbonyl compound.

    Final Coupling Reaction: The final step involves coupling the thiadiazole-furan intermediate with the piperidine derivative under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput synthesis techniques, advanced purification methods, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan and thiadiazole rings.

    Reduction: Reduction reactions can occur at the carbonyl group of the piperidine ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the methoxy groups of the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the furan and thiadiazole rings.

    Reduction: Reduced derivatives of the piperidine ring.

    Substitution: Substituted derivatives at the phenyl ring.

Scientific Research Applications

4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-N-(3,4,5-trimethoxyphenyl)piperidine-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer, infections, and inflammatory diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)-N-(3,4-dimethoxyphenyl)piperidine-1-carboxamide
  • 4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)-N-(3,4,5-trimethoxyphenyl)piperidine-1-carboxylate

Uniqueness

4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-N-(3,4,5-trimethoxyphenyl)piperidine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-N-(3,4,5-trimethoxyphenyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O5S/c1-27-16-11-14(12-17(28-2)18(16)29-3)22-21(26)25-8-6-13(7-9-25)19-23-24-20(31-19)15-5-4-10-30-15/h4-5,10-13H,6-9H2,1-3H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYKVUAXIJFCQFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)N2CCC(CC2)C3=NN=C(S3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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